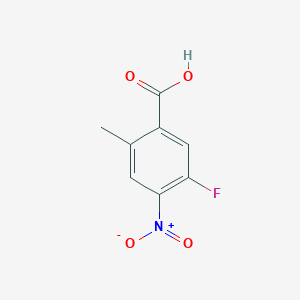

5-Fluoro-2-methyl-4-nitrobenzoic acid

Description

Contextual Placement within Substituted Benzoic Acids and Nitroaromatics

The structure of 5-Fluoro-2-methyl-4-nitrobenzoic acid places it squarely within two significant families of organic compounds: substituted benzoic acids and nitroaromatics. Benzoic acids are characterized by a benzene (B151609) ring attached to a carboxyl group (C₆H₅COOH) and are fundamental building blocks in organic chemistry. biosynth.com The acidity and reactivity of the benzoic acid moiety are significantly influenced by the nature and position of other substituents on the aromatic ring. biosynth.cominnospk.com

In the case of this compound, the presence of electron-withdrawing groups like the fluorine atom and the nitro group is expected to increase its acidity compared to unsubstituted benzoic acid. biosynth.com This is due to the stabilization of the resulting carboxylate anion through the inductive and resonance effects of these substituents. ossila.com The methyl group, being electron-donating, has a counteracting but generally weaker effect. biosynth.com The specific substitution pattern also plays a crucial role in directing further chemical transformations.

As a nitroaromatic compound, it belongs to a class of molecules that are pivotal in industrial chemistry, serving as precursors for a wide array of products including dyes, polymers, and pharmaceuticals. chemicalbook.comavantorsciences.com The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution, a feature that can be exploited in synthetic design. nih.gov The synthesis of nitroaromatic compounds typically involves the nitration of an aromatic precursor using a mixture of nitric acid and sulfuric acid. chemicalbook.com

A summary of the key properties of this compound and a related compound is presented below:

| Property | 5-Fluoro-4-methyl-2-nitrobenzoic acid | 2-Fluoro-4-nitrobenzoic acid |

| CAS Number | 103877-78-7 | 403-24-7 |

| Molecular Formula | C₈H₆FNO₄ | C₇H₄FNO₄ |

| Molecular Weight | 199.14 g/mol | 185.11 g/mol |

| Melting Point | 163 °C | ~170 °C |

| Appearance | - | White to pale yellow or light brown powder |

| Data sourced from Biosynth and Exploring 2-Fluoro-4-Nitrobenzoic Acid: Properties and Applications. biosynth.cominnospk.com |

Significance as a Synthetic Precursor and Investigational Building Block in Academic Research

The true value of this compound lies in its utility as a starting material for the synthesis of more complex and often biologically active molecules. The multiple functional groups provide handles for a variety of chemical modifications. For instance, the nitro group can be readily reduced to an amine, which can then participate in a wide range of reactions, such as amide bond formation or the construction of heterocyclic rings. The carboxylic acid group can be converted to esters, amides, or acid chlorides, and can also direct ortho-lithiation reactions. The fluorine atom can enhance the metabolic stability and binding affinity of a target molecule, a desirable feature in drug discovery.

While specific research exclusively detailing the use of this compound is not extensively documented in publicly available literature, the applications of closely related analogs underscore its potential. For example, the related compound, 5-fluoro-2-methyl-3-nitrobenzoic acid, is a key intermediate in the synthesis of Rucaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. google.com This highlights the importance of fluorinated and nitrated methylbenzoic acid scaffolds in medicinal chemistry.

Furthermore, research on similar structures, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, has demonstrated their utility as versatile building blocks for the solid-phase synthesis of various nitrogen-containing heterocyclic scaffolds like benzimidazoles and quinoxalinones, which are significant in drug discovery. nih.gov The strategic placement of halogen and nitro groups in these benzoic acid derivatives allows for sequential and regioselective reactions to build molecular diversity. nih.gov

The synthesis of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles, which have shown potential anticancer activity, also originates from precursors that share the fluorinated and methylated aromatic core. researchgate.net These examples strongly suggest that this compound is a valuable and investigational building block for the synthesis of novel compounds with potential applications in materials science and pharmaceutical development.

Structure

3D Structure

Properties

Molecular Formula |

C8H6FNO4 |

|---|---|

Molecular Weight |

199.14 g/mol |

IUPAC Name |

5-fluoro-2-methyl-4-nitrobenzoic acid |

InChI |

InChI=1S/C8H6FNO4/c1-4-2-7(10(13)14)6(9)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) |

InChI Key |

SSKFBMBDDWDANR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)F)[N+](=O)[O-] |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Regiochemical Control in Preparation

Established and Emerging Synthetic Routes to 5-Fluoro-2-methyl-4-nitrobenzoic Acid and its Regioisomers

The synthesis of this compound and its regioisomers is a complex task that requires careful control over reaction conditions to achieve the desired substitution pattern on the benzene (B151609) ring. The electronic properties and steric hindrance of the fluorine, methyl, and carboxylic acid groups all influence the position of the incoming nitro group.

The direct nitration of a substituted benzoic acid is a common strategy. The success of this approach hinges on the directing effects of the substituents already present on the aromatic ring. The carboxyl group (-COOH) is a deactivating, meta-directing group. The methyl group (-CH₃) is an activating, ortho, para-directing group, while the fluorine atom (-F) is a deactivating but ortho, para-directing group. The final product distribution is a result of the interplay between these competing effects.

Achieving regioselectivity in the nitration of substituted benzoic acids is a significant challenge. For instance, the nitration of 5-fluoro-2-methylbenzoic acid can lead to a mixture of various regioisomers and by-products. google.com This highlights the difficulty in precisely controlling the position of the nitro group.

The nitration of related compounds, such as fluorotoluenes, provides insight into the directing effects. The nitration of 3-fluorotoluene (B1676563) at 60°C yields a mixture of isomers, primarily 3-fluoro-6-nitrotoluene (67% selectivity) and 3-fluoro-4-nitrotoluene (B108573) (30% selectivity). researchgate.netrsc.org This demonstrates that even with controlled conditions, a single product is not always guaranteed. The use of solid acid catalysts has been explored to improve regioselectivity and provide a cleaner, more environmentally friendly process compared to traditional methods. researchgate.netrsc.org

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -COOH (Carboxylic Acid) | Deactivating | Meta |

| -NO₂ (Nitro) | Deactivating | Meta |

The most traditional and widely used method for nitration involves a mixed acid system. Typically, this consists of nitric acid and a stronger co-acid, such as sulfuric acid. frontiersin.orgfrontiersin.org The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. frontiersin.orgscirp.orglibretexts.org

The specific composition of the mixed acid system can be tailored to control the reactivity and, to some extent, the regioselectivity.

Concentrated Sulfuric Acid and Fuming Nitric Acid : This combination is frequently employed for the nitration of deactivated rings. A patent describing the nitration of 5-fluoro-2-methylbenzoic acid with a mixture of fuming nitric acid and concentrated sulfuric acid reported a yield of only 45.1% for a mixture of various regioisomers and by-products. google.com Similarly, the synthesis of the regioisomer 5-fluoro-2-nitrobenzoic acid is achieved by nitrating 3-fluorobenzoic acid with fuming nitric acid and concentrated sulfuric acid. chemicalbook.comgoogle.com

Oleum (B3057394) and Fuming Nitric Acid : To enhance the yield of a specific isomer and improve purity, stronger dehydrating conditions can be used. A method for preparing 5-fluoro-2-methyl-3-nitrobenzoic acid with higher yield and purity involves using oleum (fuming sulfuric acid) and fuming nitric acid. google.com This more potent system increases the concentration of the nitronium ion, driving the reaction more effectively.

| Starting Material | Nitrating System | Product(s) | Yield/Purity | Source |

|---|---|---|---|---|

| 3-Fluorobenzoic acid | Fuming HNO₃, Conc. H₂SO₄ | 5-Fluoro-2-nitrobenzoic acid | 97% yield | chemicalbook.com |

| 5-Fluoro-2-methylbenzoic acid | Fuming HNO₃, Conc. H₂SO₄ | Mixture of regioisomers | 45.1% yield of a mixture | google.com |

| 5-Fluoro-2-methylbenzoic acid | Fuming HNO₃, Oleum | 5-Fluoro-2-methyl-3-nitrobenzoic acid | Higher yield, colorless product | google.com |

| 3-Fluorobenzoic acid | 100% HNO₃, 100% H₂SO₄ | 5-Fluoro-2-nitrobenzoic acid | 86.3% yield, contains 0.17% 3-fluoro-2-nitrobenzoic acid isomer | google.com |

An alternative synthetic strategy involves nitrating a substituted xylene and then oxidizing one of the methyl groups to a carboxylic acid. This approach can be advantageous for achieving certain substitution patterns that are difficult to obtain through direct nitration of a benzoic acid. The oxidation of an alkyl side-chain on an aromatic ring typically requires a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, and is contingent on the presence of at least one hydrogen atom on the benzylic carbon. youtube.commasterorganicchemistry.com

The efficiency of these oxidation reactions can be significantly improved by using phase transfer catalysts and free radical initiators.

Phase Transfer Catalysis (PTC) : In heterogeneous reaction mixtures (e.g., an organic substrate and an aqueous oxidant), a phase transfer catalyst is used to transport the oxidant anion (like MnO₄⁻) into the organic phase where the reaction occurs. For example, the synthesis of 2-fluoro-4-nitrobenzoic acid from 2-fluoro-4-nitrotoluene (B45272) is accomplished using KMnO₄ in the presence of tetrabutylammonium (B224687) bromide as a phase transfer catalyst, achieving a 73.7% yield. chemicalbook.com

Free Radical Initiators : The oxidation of a methyl group can also be initiated by a free radical mechanism. A patented method for synthesizing 2-methyl-4-nitrobenzoic acid from 4-nitro-o-xylene uses dilute nitric acid as the oxidant in combination with a free radical initiator and a phase transfer catalyst. google.com This method avoids harsh, high-temperature conditions and improves the reaction yield. google.com

| Free Radical Initiator | Phase Transfer Catalyst | Oxidant | Temperature | Yield of 2-Methyl-4-nitrobenzoic acid |

|---|---|---|---|---|

| Benzoyl Peroxide | Benzyltriethylammonium Chloride | 30% Nitric Acid | 100°C | 83.5% |

| Azobisisoheptanonitrile | Tetrabutylammonium Chloride | 30% Nitric Acid | 100°C | 71.2% |

| Azobisisobutyronitrile (AIBN) | Cetyltrimethylammonium Bromide | 10% Nitric Acid | 50°C | 60.4% |

| N-hydroxyphthalimide | Benzyltriethylammonium Chloride | 60% Nitric Acid | 150°C | 53.4% |

The synthesis of the required precursors, such as 5-fluoro-2-methylbenzoic acid, involves the controlled, stepwise introduction of the functional groups onto the benzene ring. The order of these reactions is critical for directing the substituents to the correct positions.

Building a polysubstituted benzene ring often requires a multi-step synthetic sequence. Direct fluorination of aromatic compounds is generally too vigorous and difficult to control. libretexts.org Therefore, indirect methods are preferred.

Introduction of Fluorine : A common method for introducing a fluorine atom is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine, followed by decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. Modern electrophilic fluorinating agents, such as F-TEDA-BF₄ (Selectfluor), provide a source of "F⁺" for the direct fluorination of aromatic rings under more controlled conditions. libretexts.org Another method involves using NF₄BF₄ as a reagent for electrophilic substitution. dtic.mildtic.mil

Introduction of Methyl Group : The methyl group is typically introduced via Friedel-Crafts alkylation, although this method can be prone to over-alkylation and rearrangements.

Synthetic Sequence : A plausible synthetic route to a precursor like 3-fluoro-4-methylbenzoic acid could start with a commercially available substituted aniline (B41778) or toluene, followed by a sequence of reactions such as nitration, reduction of the nitro group to an amine, diazotization to introduce fluorine (via the Schiemann reaction) or a cyano group (via the Sandmeyer reaction), and finally, oxidation of a methyl group or hydrolysis of a nitrile to form the carboxylic acid. The synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, for example, begins with 2-amino-4-bromo-5-fluorobenzoic acid methyl ester and proceeds through diazotization to introduce an iodo group, which is then displaced by a cyanide. google.com This illustrates the principle of a stepwise assembly to achieve a complex substitution pattern. google.com

Methodologies for Introducing Fluorine and Methyl Substituents onto Aromatic Scaffolds

Multi-step Synthetic Sequences for Complex Aromatic Architectures

This compound serves as a key building block in the creation of more complex molecular structures, particularly in the field of medicinal chemistry. ossila.comresearchgate.net Its synthesis is typically a crucial step within a larger, multi-step sequence. The foundational route often begins with the nitration of 5-fluoro-2-methylbenzoic acid. google.com This precursor, a fluorinated ortho-toluic acid, is itself a versatile starting material for various heterocyclic compounds. ossila.com

The strategic introduction of the nitro group at the C4 position is vital for the subsequent elaboration into pharmacologically relevant scaffolds, such as inhibitors of poly ADP-ribose polymerase (PARP). google.com For instance, patent literature describes the conversion of 5-fluoro-2-methylbenzoic acid to its nitro derivative, which is then esterified to produce methyl-5-fluoro-2-methyl-3-nitrobenzoate, an intermediate for the drug Rucaparib. google.com While this example leads to the 3-nitro isomer, the synthetic logic of using a directed nitration on the 5-fluoro-2-methylbenzoic acid core is a common strategy for building complex architectures. The challenge lies in controlling the regioselectivity to obtain the desired 4-nitro isomer over other possibilities.

Optimization of Reaction Conditions and Yield Enhancement in Laboratory-Scale Synthesis

The efficiency and selectivity of synthesizing this compound are highly dependent on the careful optimization of reaction parameters.

Impact of Temperature and Reagent Concentration on Reaction Efficiency and Selectivity

Temperature is a critical factor in controlling the regioselectivity of the electrophilic aromatic substitution during the nitration of substituted benzoic acids. truman.edu For the nitration of 5-fluoro-2-methylbenzoic acid, maintaining low temperatures is essential to minimize the formation of unwanted isomers. google.comtruman.edu Reactions are often conducted in an ice bath, with temperatures kept at or below 0-5 °C. truman.edu Exceeding this temperature range can lead to the production of significant amounts of ortho-isomers relative to the directing groups. truman.edu

The choice and concentration of nitrating agents also play a pivotal role. A common method involves a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) or oleum. google.com The use of harsher reagents like fuming nitric acid can increase the reaction rate but may also lead to a mixture of products if not properly controlled. google.com For example, the nitration of 5-fluoro-2-methylbenzoic acid with a mixture of fuming nitric acid and concentrated sulfuric acid has been reported to yield a mixture of various isomers with a total yield of only 45.1%. google.com In a related synthesis, the nitration of 3-fluorobenzoic acid using fuming nitric acid and concentrated sulfuric acid at 0°C yielded 5-fluoro-2-nitrobenzoic acid with a high yield of 97%, demonstrating the effectiveness of controlled low-temperature conditions. chemicalbook.com

Table 1: Effect of Reaction Conditions on Nitration Selectivity

| Starting Material | Nitrating Agents | Temperature | Observed Outcome | Yield |

| Benzoic Acid (General) | Conc. H₂SO₄, Conc. HNO₃ | > 5 °C | Increased formation of ortho product | - |

| 5-Fluoro-2-methylbenzoic acid | Fuming HNO₃, Conc. H₂SO₄ | Not specified | Mixture of various isomers | 45.1% |

| 3-Fluorobenzoic acid | Fuming HNO₃, Conc. H₂SO₄ | 0 °C | 5-Fluoro-2-nitrobenzoic acid | 97% |

Role of Solvents and Catalytic Systems in Promoting Desired Transformations

In the synthesis of nitroaromatic compounds, the solvent system often plays a dual role as both a medium and a catalyst. For the nitration of fluorinated benzoic acids, concentrated sulfuric acid is the most common solvent and catalyst. google.comtruman.educhemicalbook.com It facilitates the reaction by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic substitution reaction. truman.edu

The catalytic system is generally intrinsic to the nitrating mixture itself. While traditional nitration is often considered "catalyst-free" in the sense that no external catalyst is added, the sulfuric acid is performing a critical catalytic function. orgchemres.org The choice of acidic medium is crucial; for instance, patents describe using oleum (fuming sulfuric acid) in conjunction with fuming nitric acid to achieve the desired transformation, highlighting the importance of the superacidic environment. google.com In some syntheses of related compounds, Lewis acids such as FeCl₃ or ZnCl₂ are used as catalysts, particularly in hydrolysis or chlorination steps that may follow nitration, but for the nitration step itself, the strong protic acid system is standard. google.com

Table 2: Typical Components of Nitration Reaction Systems

| Component | Function | Example |

| Substrate | The aromatic compound to be nitrated | 5-Fluoro-2-methylbenzoic acid |

| Nitrating Agent | Source of the nitro group | Fuming Nitric Acid (HNO₃) |

| Catalyst/Solvent | Generates the nitronium ion (NO₂⁺) | Concentrated Sulfuric Acid (H₂SO₄) or Oleum |

| Cooling System | Controls reaction temperature and selectivity | Ice bath (0-5 °C) |

Integration of Green Chemistry Principles in Nitroaromatic Carboxylic Acid Synthesis

The synthesis of nitroaromatic carboxylic acids, including this compound, traditionally involves harsh conditions that are at odds with the principles of green chemistry. orgchemres.orgimist.ma Electrophilic nitration often requires strong, corrosive acids, produces significant waste, and can suffer from poor regioselectivity, necessitating difficult purification steps. orgchemres.org

Green chemistry offers a framework for making these processes more sustainable. acs.orgrroij.com Key principles applicable to this synthesis include:

Waste Prevention: Designing syntheses to minimize byproducts. Improving regioselectivity through precise temperature control is a direct application of this principle. truman.eduacs.org

Catalysis: Utilizing catalytic reagents over stoichiometric ones. While sulfuric acid is used in large amounts, its catalytic role is central. Research into solid acid catalysts or other recyclable catalysts aims to improve the green profile of nitration reactions. acs.orgpatsnap.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. acs.org The low temperatures required for selective nitration, while consuming energy for cooling, are primarily for product purity, which aligns with the goal of reducing downstream energy use in purification. truman.edu

Safer Solvents and Auxiliaries: Minimizing or replacing hazardous substances like strong acids. acs.org While challenging for nitration, some modern methods explore catalyst-free protocols or different solvent systems to be more environmentally benign. orgchemres.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org Poorly selective reactions that create isomeric mixtures have low atom economy.

Iv. Advanced Spectroscopic and Structural Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of molecular structures. For a compound like 5-Fluoro-2-methyl-4-nitrobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for full structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic and Methyl Proton Resonances

¹H NMR spectroscopy would provide crucial information about the electronic environment of the protons in the molecule. It would be expected to show distinct signals for the two aromatic protons and the methyl group protons. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups and the electron-donating effect of the methyl group, as well as the coupling interactions with the adjacent fluorine atom.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

A ¹³C NMR spectrum would reveal the chemical shifts of all eight carbon atoms in the this compound structure. The resonances for the carboxyl carbon, the carbon attached to the fluorine (showing a characteristic C-F coupling), the carbons bonded to the nitro and methyl groups, and the remaining aromatic carbons would appear at distinct positions, confirming the carbon framework of the molecule.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. For the target compound, this would result in a signal whose chemical shift is indicative of the electronic environment around the fluorine atom on the benzene (B151609) ring. Furthermore, coupling patterns (J-coupling) between the fluorine and nearby protons would provide valuable information regarding the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of this compound with high precision. This data would allow for the unambiguous confirmation of its molecular formula, C₈H₆FNO₄, by comparing the experimentally measured mass to the calculated theoretical mass.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications in Organic Synthesis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used to analyze compounds in solution, making it invaluable for monitoring the progress of organic reactions. In the context of synthesizing or utilizing this compound, ESI-MS would be used to detect the presence of the product, starting materials, and any intermediates or byproducts in the reaction mixture, providing real-time information to guide the synthetic process.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational modes (stretching, bending) of different chemical bonds. For this compound, IR spectroscopy is crucial for confirming the presence of its key structural features: the carboxylic acid group, the nitro group, the carbon-fluorine bond, and the substituted aromatic ring.

The analysis of related molecules, such as 4-methyl-3-nitrobenzoic acid and other nitrobenzoic acid isomers, provides a strong basis for assigning the expected vibrational frequencies. scirp.orgresearchgate.net The most characteristic absorption is a very strong band for the carbonyl (C=O) stretch of the carboxylic acid group, typically appearing in the range of 1690-1800 cm⁻¹. scirp.org The nitro group (NO₂) exhibits two distinct stretching vibrations: a symmetric stretch around 1354 cm⁻¹ and an asymmetric stretch at a higher frequency. scirp.org

The table below summarizes the principal vibrational modes anticipated for this compound, with frequency ranges derived from spectroscopic studies of analogous compounds. scirp.orgresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500-3300 | Broad, Strong |

| Aromatic (C-H) | Stretching | 3000-3180 | Medium |

| Carboxylic Acid (C=O) | Stretching | 1690-1720 | Very Strong |

| Nitro Group (NO₂) | Asymmetric Stretching | 1500-1560 | Strong |

| Nitro Group (NO₂) | Symmetric Stretching | 1340-1370 | Strong |

| Carboxylic Acid (O-H) | In-plane Bending | 1200-1450 | Medium |

| Aromatic (C-F) | Stretching | 1100-1250 | Strong |

X-ray Diffraction (XRD) for Single-Crystal and Powder Studies of Related Crystalline Benzoic Acids

X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional atomic arrangement within a crystalline solid. mdpi.com It is indispensable for studying the solid-state structure of compounds like this compound. Two primary XRD methods are used: single-crystal XRD and X-ray powder diffraction (XRPD).

Single-Crystal X-ray Diffraction provides the precise location of each atom in the crystal lattice, allowing for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions. Studies on related substituted benzoic acids, such as 2-nitrobenzoic acid, show that the molecules often form centrosymmetric dimeric units in the solid state through strong hydrogen bonds between their carboxylic acid groups. researchgate.net The substituents on the benzene ring (nitro, methyl, fluoro groups) significantly influence the molecular packing and can cause the functional groups to twist out of the plane of the aromatic ring. researchgate.netrsc.org

X-ray Powder Diffraction (XRPD) is used to analyze a microcrystalline sample, yielding a diffraction pattern that is characteristic of the compound's crystal phase. units.it It is a vital tool for identifying different polymorphic forms, confirming batch-to-batch consistency, and assessing the purity of a crystalline solid. units.it The XRPD pattern of a synthesized batch of this compound can be compared against a reference pattern to confirm its identity and phase purity.

The table below presents crystallographic data for 2-nitrobenzoic acid, a structurally related compound, to illustrate the type of information obtained from a single-crystal XRD study. researchgate.net

| Parameter | Value for 2-Nitrobenzoic Acid researchgate.net |

|---|---|

| Chemical Formula | C₇H₅NO₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 7.65 Å, b = 11.95 Å, c = 16.71 Å |

| Key Feature | Forms centrosymmetric hydrogen-bonded dimers |

| Molecular Conformation | Nitro and carboxy groups are twisted from the aromatic plane |

Advanced Chromatographic Techniques for Purity Assessment and Isolation of Synthetic Products

Chromatography is an essential tool for separating, identifying, and quantifying the components of a mixture. In the context of synthesizing this compound, advanced chromatographic techniques are critical for monitoring reaction progress, isolating the final product, and determining its purity with high accuracy.

High-Performance Liquid Chromatography (HPLC) , particularly in the reverse-phase mode (RP-HPLC), is the most common and effective method for analyzing non-volatile aromatic carboxylic acids. quora.comresearchgate.net In a typical RP-HPLC setup, the sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18-modified silica). A polar mobile phase, often a gradient mixture of water (with a buffer like triethylamine or an acid) and an organic solvent like acetonitrile or methanol, is then pumped through the column. ekb.eg Components of the mixture separate based on their relative polarity, with the more polar compounds eluting first. A UV detector is commonly used for detection, as the aromatic ring provides strong chromophores. sielc.com This method can effectively separate the desired product from starting materials, by-products, and other regioisomers. ekb.eg

Gas Chromatography (GC) can also be used, but often requires derivatization of the carboxylic acid group to a more volatile ester form to prevent peak tailing and ensure passage through the GC column at reasonable temperatures. patsnap.com When coupled with a mass spectrometer (GC-MS), it provides excellent separation and definitive identification of volatile impurities. patsnap.com

The following table outlines a representative set of HPLC conditions used for the purity analysis of a similar compound, 2,4,6-Trifluorobenzoic acid, which can be adapted for this compound. ekb.eg

| Parameter | Typical Condition for a Related Benzoic Acid ekb.eg |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | C18 (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% Triethylamine solution) |

| Mobile Phase B | Acetonitrile/Methanol/Water mixture |

| Elution Mode | Gradient |

| Detector | UV-Vis (e.g., at 205 nm) |

| Application | Purity determination and quantification of related impurities |

Vi. Advanced Research Applications As a Chemical Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The inherent reactivity of 5-Fluoro-2-methyl-4-nitrobenzoic acid allows chemists to use it as a foundational element for constructing more elaborate molecular architectures. The interplay between its electron-withdrawing (fluoro, nitro) and electron-donating (methyl) groups, along with the versatile carboxylic acid handle, enables its participation in a wide array of synthetic strategies.

Role in the Development of Fluorinated Intermediates for Diverse Organic Transformations

The presence of a fluorine atom on the benzene (B151609) ring is of particular significance in medicinal chemistry and materials science, as fluorine substitution can dramatically alter a molecule's biological and physical properties, including metabolic stability, binding affinity, and lipophilicity. This compound acts as a key starting material for creating a range of fluorinated intermediates.

The functional groups on the molecule can be selectively transformed:

The nitro group can be readily reduced to an amine, which is a common precursor for the formation of amides, sulfonamides, or for building heterocyclic rings.

The carboxylic acid group can be converted into esters, amides, acid chlorides, or other derivatives, allowing it to be linked to various other molecular fragments.

The aromatic ring itself can undergo further substitution reactions, guided by the existing substituents.

Building Block for the Construction of Heterocyclic Scaffolds and Advanced Ring Systems

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are fundamental to the vast majority of pharmaceuticals and many functional materials. Fluorinated nitrobenzoic acids are well-documented precursors for these important molecular scaffolds.

For instance, the related compound 4-Chloro-2-fluoro-5-nitrobenzoic acid has been effectively used as a versatile building block in solid-phase synthesis to create diverse libraries of nitrogen-containing heterocycles. Through a sequence of reactions including immobilization on a resin, substitution of the chlorine, reduction of the nitro group to an amine, and subsequent cyclization, a variety of important heterocyclic cores have been constructed.

Interactive Table: Heterocyclic Scaffolds from a Related Building Block

| Heterocyclic Scaffold | Description |

| Benzimidazoles | A bicyclic compound with fused benzene and imidazole rings, common in pharmaceuticals. |

| Benzotriazoles | A bicyclic compound with fused benzene and triazole rings, used in corrosion inhibition and as a chemical precursor. |

| Quinoxalinones | A class of heterocyclic compounds with a quinoxaline core bearing a carbonyl group, known for diverse biological activities. |

| Benzodiazepinediones | Compounds featuring a fused benzene and diazepine ring with two ketone groups, a scaffold found in anxiolytic drugs. |

| Succinimides | A five-membered ring containing an imide group, present in anticonvulsant medications. |

This table showcases examples of heterocyclic systems synthesized from 4-Chloro-2-fluoro-5-nitrobenzoic acid, illustrating the potential of similarly functionalized compounds like this compound.

This synthetic strategy highlights how the reactive sites on such building blocks can be sequentially manipulated to construct complex, multi-ring systems that are of significant interest in drug discovery.

Application in Specialized Chemical Synthesis Projects (Examples from Related Isomers/Compounds)

While direct applications of this compound are often proprietary or in early research stages, the utility of its close isomers and structurally related compounds in major commercial and research applications is well-documented. These examples underscore the synthetic value of this class of fluorinated nitrobenzoic acids.

Intermediate for Pre-clinical Pharmaceutical Research Compounds

Fluorinated benzoic acid derivatives are critical starting materials in the synthesis of modern pharmaceuticals. The specific placement of fluoro, methyl, and nitro groups in various isomers dictates their use in constructing specific drug molecules.

Rucaparib: The PARP inhibitor Rucaparib, used to treat ovarian cancer, is synthesized from 5-fluoro-2-methyl-3-nitrobenzoic acid . google.comlongshinebiotech.com This specific isomer is a key precursor for constructing the core azepinoindole ring system of the drug. acs.orgnih.gov The synthesis involves converting the starting acid to its methyl ester, followed by a condensation reaction and subsequent hydrogenation to form the indole structure. acs.org

Enzalutamide: The anti-androgen medication Enzalutamide, used in the treatment of prostate cancer, utilizes 2-fluoro-4-nitrobenzoic acid or 4-bromo-2-fluorobenzoic acid in its synthesis. rhhz.netgoogle.comchemicalbook.com In one patented route, 2-fluoro-4-nitrobenzoic acid is converted to an N-methylbenzamide derivative, which then undergoes further transformations, including the reduction of the nitro group, to build the final complex structure of the drug. google.comgoogle.com

Precursor in the Synthesis of Fluorescent Probes and Sensing Molecules for Biochemical Assays

The electronic properties of fluorinated nitroaromatics make them useful components in the design of sensor molecules. The compound 2-Fluoro-5-nitrobenzoic acid serves as a building block for creating fluorescent probes designed to detect specific nucleophiles in biological systems. ossila.com

These probes are typically synthesized through esterification, linking the nitrobenzoic acid moiety to a fluorescent dye. ossila.com The nitro group acts as a fluorescence quencher. When the probe reacts with a target analyte, such as hydrazine or endogenous hydrogen polysulfides, the ester bond is cleaved. ossila.com This cleavage releases the fluorescent dye from the quenching effect of the nitroaromatic group, resulting in a "turn-on" fluorescent signal that can be measured in biochemical assays and observed in living cells via microscopy. ossila.comguidechem.com

Intermediate for Agrochemical Research Compounds

The precise substitution patterns on the benzene ring are also critical in the field of agrochemicals. The herbicide Saflufenacil , which controls broadleaf weeds, is a complex molecule whose synthesis relies on a specifically substituted benzoic acid derivative. wikipedia.org

While not a direct precursor, the synthesis of saflufenacil involves intermediates derived from the nitration of 2-chloro-4-fluorobenzoic acid, leading to 2-chloro-4-fluoro-5-nitrobenzoic acid . wipo.intnih.gov This compound is a key structural component that ultimately forms part of the final herbicide molecule, which acts by inhibiting the protoporphyrinogen oxidase (PPO) enzyme in plants. wikipedia.orgnih.govresearchgate.net This relationship demonstrates the importance of halo-fluoro-nitrobenzoic acids as foundational materials in the development of modern herbicides.

Components in the Development of Functional Organic Materials (e.g., for OLEDs, liquid crystals, or organic semiconductors, as seen with fluorinated biphenyl derivatives)

This compound serves as a valuable precursor in the synthesis of advanced functional organic materials. While direct applications of the acid itself are not extensively documented in this context, its structural motifs—a fluorinated and nitrated benzene ring—are crucial components in molecules designed for organic electronics. The true potential of this compound lies in its use as a building block for more complex structures, particularly fluorinated biphenyl derivatives, which are significant in the fields of Organic Light-Emitting Diodes (OLEDs), liquid crystals, and organic semiconductors. nih.govgoogle.comgoogle.com

The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties, stability, and intermolecular interactions. nih.gov In materials science, fluorination is a key strategy for tuning the energy levels (HOMO/LUMO) of organic semiconductors, enhancing electron transport, and improving the thermal and chemical stability of devices. nih.govgoogle.com For instance, fluorinated biphenyl compounds have gained considerable attention for their use in medicinal chemistry, materials science, and crop protection. nih.gov The specific placement of fluorine on an aromatic ring can modify the molecule's electronic distribution and reactivity. nih.gov

Research into fluorinated biphenyls has shown their utility as stable chemical and dielectric materials. google.com The synthesis of novel difluorinated biphenyl compounds through methods like the Suzuki-Miyaura coupling demonstrates the creation of materials with tailored properties. nih.govacs.org These compounds can exhibit significant dipole-dipole intermolecular interactions, making them suitable for applications in liquid crystals and other ordered materials. acs.org The nitro group in this compound can also be beneficial, as seen in derivatives like 3-trifluoromethyl-4'-nitro biphenyl, which are desirable as dielectric additives. google.com

By serving as a starting material, this compound can be chemically modified to produce a variety of fluorinated biphenyls and other polycyclic aromatic structures. The carboxyl group provides a reactive handle for coupling reactions, while the fluoro and nitro groups help to fine-tune the electronic characteristics of the final material.

Table 1: Examples of Synthesized Fluorinated Biphenyl Compounds and Their Characteristics

| Compound Name | Chemical Formula | Melting Point (°C) | Key Findings |

| 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP) | C₁₆H₁₆F₂ | 105–107 | Monoclinic crystal system; considered relatively stable in redox reactions. nih.govacs.org |

| 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE) | C₁₄H₁₀F₂O | 71–72 | Monoclinic crystal system; calculated structure agrees well with experimental results. nih.govacs.org |

| 3,4-difluoro-3′-nitro-1,1′-biphenyl (DFNBP) | C₁₂H₇F₂NO₂ | - | Considered relatively more reactive compared to other synthesized analogs. nih.govacs.org |

Investigation of Metal Chelation and Coordination Chemistry

The carboxylate group of this compound makes it a candidate for investigation as a ligand in coordination chemistry. Substituted benzoic acids are well-known for their ability to form stable complexes with a variety of metal ions, leading to structures with interesting photophysical, magnetic, and catalytic properties.

Substituted benzoic acids, upon deprotonation, act as effective ligands, typically coordinating to metal centers through the oxygen atoms of the carboxylate group. The nature and position of substituents on the benzene ring play a critical role in modulating the ligand's properties and, consequently, the structure and stability of the resulting metal complexes. researchgate.netlibretexts.orglibretexts.org

Electron-withdrawing groups, such as the fluoro and nitro groups present in this compound, increase the acidity of the carboxylic acid. libretexts.orglibretexts.orgsemanticscholar.org This effect stabilizes the negative charge of the resulting carboxylate anion, which can influence its coordination behavior with metal ions. libretexts.org Conversely, electron-donating groups would decrease acidity. libretexts.org The steric and electronic factors of all substituents (fluoro, methyl, and nitro) collectively influence the coordination geometry and nuclearity of the metal complexes formed. researchgate.net The interplay of inductive and resonance effects from these substituents determines the electron density distribution across the ligand, affecting bond strengths and angles within the metal-ligand framework. semanticscholar.org Research on transition metal carboxylates has shown that the use of different auxiliary ligands in conjunction with substituted benzoic acids can lead to a diverse range of structural motifs. researchgate.net

The coordination of ligands like substituted benzoic acids to metal ions, particularly lanthanide ions (Ln³⁺), is an active area of research due to the unique photophysical properties of the resulting complexes. nih.govias.ac.in Lanthanide ions themselves are poor absorbers of light due to their forbidden f-f electronic transitions. nih.gov However, when coordinated with suitable organic ligands, these ligands can act as "antennas," absorbing UV or visible light and efficiently transferring the energy to the central lanthanide ion. This process, known as the antenna effect, results in sensitized luminescence, producing the characteristic, sharp emission bands of the lanthanide ion. nih.govresearchgate.net

Spectroscopic techniques are essential for characterizing these metal-ligand interactions. Infrared (IR) spectroscopy can confirm the coordination of the carboxylate group to the metal ion by observing the disappearance or shift of the C=O stretching vibration peak of the carboxylic acid. nih.gov Fluorescence spectroscopy is crucial for studying the photophysical properties of lanthanide chelates, including their emission spectra, fluorescence lifetimes, and quantum yields. nih.govresearchgate.net For example, studies on lanthanide complexes with ligands like 3-dimethylaminobenzoic acid have utilized fluorescence spectra to elucidate energy transfer mechanisms. nih.gov Similarly, Eu(III) complexes are of particular interest as their emission spectra are sensitive to the coordination environment, making them useful as spectroscopic probes in bioinorganic chemistry. ias.ac.inresearchgate.net The investigation of this compound as a ligand for lanthanide ions could reveal novel luminescent materials with potential applications in sensing, bio-imaging, and lighting technologies. ias.ac.innih.gov

Table 2: Spectroscopic Techniques in the Study of Metal-Benzoate Complexes

| Spectroscopic Technique | Information Obtained | Example Application |

| Infrared (IR) Spectroscopy | Confirms coordination of the carboxylate group to the metal ion by analyzing shifts in vibrational frequencies (e.g., C=O stretch). nih.govnih.gov | Characterization of lanthanide complexes with 3-dimethylaminobenzoic acid. nih.gov |

| Raman Spectroscopy | Provides complementary information on the coordination geometry and structure of the complexes. nih.gov | Used alongside IR spectroscopy to study the structure of lanthanide complexes. nih.gov |

| Fluorescence Spectroscopy | Measures emission spectra, fluorescence lifetimes, and quantum yields to study the photophysical properties and energy transfer mechanisms. nih.govresearchgate.net | Elucidation of the energy transfer mechanism in a Terbium(III) complex. nih.gov |

| UV-Visible Spectroscopy | Studies the light absorption properties of the ligand (antenna) and the complex. researchgate.net | Used to study the complexation of trivalent lanthanides with dicarboxylic acids. researchgate.net |

| NMR Spectroscopy | Provides detailed information about the structure of the ligand and the complex in solution. ias.ac.innih.gov | Used to elucidate the structure of lanthanide complexes with 1,10-phenanthroline-2,9-diamides. nih.gov |

Vii. Structure Reactivity and Structure Property Relationship Studies in Academic Contexts

Influence of Substituent Positions (Fluoro, Methyl, Nitro) on Aromatic Ring Reactivity and Electron Density Distribution

The reactivity of a substituted benzene (B151609) ring towards electrophilic attack is determined by the electron-donating or electron-withdrawing nature of its substituents. msu.edulibretexts.org In 5-Fluoro-2-methyl-4-nitrobenzoic acid, the substituents present a combination of these effects.

Nitro Group (-NO₂): The nitro group is a strong deactivating group, meaning it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles. msu.edulibretexts.orglibretexts.orgminia.edu.eg This deactivation is due to both a strong electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-M). libretexts.org The nitro group can decrease the reactivity of the benzene ring by a factor of about a million. msu.edulibretexts.org

Fluoro Group (-F): Halogens, including fluorine, are generally considered deactivating groups due to their strong inductive electron withdrawal (-I effect). msu.edulibretexts.orglibretexts.org However, they also possess a lone pair of electrons that can be donated to the ring through resonance (+M effect). libretexts.org In the case of fluorine, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the ring, though to a lesser extent than the nitro group.

Methyl Group (-CH₃): The methyl group is an activating group. minia.edu.eg It donates electron density to the aromatic ring primarily through an inductive effect (+I), thereby increasing the ring's nucleophilicity and making it more susceptible to electrophilic attack. msu.edulibretexts.org

The positions of these substituents direct incoming electrophiles. The methyl group is an ortho, para-director, while the nitro group is a meta-director. The fluoro group is also an ortho, para-director. The interplay of these directing effects, along with steric hindrance from the existing groups, will determine the position of any further substitution reactions.

Table 1: Electronic Effects of Substituents on the Aromatic Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity |

| -NO₂ | Strong Electron-Withdrawing (-I) | Strong Electron-Withdrawing (-M) | Strongly Deactivating |

| -F | Strong Electron-Withdrawing (-I) | Weak Electron-Donating (+M) | Weakly Deactivating |

| -CH₃ | Electron-Donating (+I) | None | Weakly Activating |

| -COOH | Electron-Withdrawing (-I) | Electron-Withdrawing (-M) | Deactivating |

Inductive and Resonance Effects on Carboxylic Acid Acidity and Derivatization Potential

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. libretexts.org Electron-withdrawing groups attached to the aromatic ring increase the acidity of benzoic acid by stabilizing the negative charge of the carboxylate ion through inductive and/or resonance effects. libretexts.orgnih.gov Conversely, electron-donating groups decrease acidity. libretexts.org

In this compound, the following effects are at play:

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group significantly increases the acidity of the carboxylic acid. It stabilizes the carboxylate anion through both its -I and -M effects, delocalizing the negative charge.

Fluoro Group (-F): The high electronegativity of fluorine results in a strong -I effect, which withdraws electron density from the ring and stabilizes the carboxylate anion, thereby increasing acidity.

Methyl Group (-CH₃): The electron-donating +I effect of the methyl group tends to destabilize the carboxylate anion by increasing electron density, which would decrease the acidity.

The combined influence of these substituents, particularly the potent electron-withdrawing nitro and fluoro groups, makes this compound a stronger acid than benzoic acid itself. The acidity-enhancing effects of the nitro and fluoro groups are expected to outweigh the acidity-reducing effect of the methyl group.

The derivatization potential of the carboxylic acid group, for instance, in forming esters or amides, is also influenced by these electronic effects. The increased electrophilicity of the carboxyl carbon due to the electron-withdrawing substituents can facilitate nucleophilic attack. However, the presence of the ortho-methyl group can introduce steric hindrance, potentially slowing down reactions at the carboxyl group.

Table 2: Predicted Effects of Substituents on the pKa of Benzoic Acid

| Substituent | Position | Electronic Effect | Predicted Effect on pKa |

| -NO₂ | para | Strong Electron-Withdrawing | Decrease (Increase Acidity) |

| -F | meta | Strong Inductive Withdrawal | Decrease (Increase Acidity) |

| -CH₃ | ortho | Weak Electron-Donating & Steric Hindrance | Increase (Decrease Acidity) & Potential for "Ortho Effect" |

Note: The "ortho effect" can sometimes lead to an unexpected increase in acidity due to steric inhibition of resonance or other factors. hcpgcollege.edu.in

Regioselective Functionalization and its Impact on Overall Synthetic Yields and Purity

Regioselective functionalization refers to the ability to introduce a new functional group at a specific position on the molecule. In the context of this compound, this primarily concerns reactions on the aromatic ring or transformations of the existing functional groups.

The carboxyl group itself can be used as a directing group in certain reactions, such as ortho-lithiation, which can allow for the introduction of substituents at the position adjacent to the carboxylic acid. organic-chemistry.org However, the presence of other functional groups can complicate these reactions.

For instance, in the synthesis of related compounds, the choice of catalyst and reaction conditions has been shown to be critical in controlling the regioselectivity of C-H activation and annulation reactions on substituted benzoic acids. mdpi.com This highlights the importance of carefully designed synthetic strategies to achieve high yields and purity in the functionalization of polysubstituted aromatic compounds like this compound.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 5-Fluoro-2-methyl-4-nitrobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nitration and halogenation of substituted benzoic acid precursors. Key methods include:

- Nitration : Introduce the nitro group using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–20°C) to avoid over-nitration.

- Halogenation : Fluorination via diazotization followed by Balz-Schiemann reaction, or direct electrophilic substitution using fluorinating agents like Selectfluor® .

- Solvent Selection : Polar aprotic solvents (e.g., DCM, DMF) enhance solubility and reaction efficiency. Elevated temperatures (50–80°C) may improve kinetics but risk decomposition .

- Example : shows that using thionyl chloride (SOCl₂) with N-methylacetamide in benzene at reflux yields acyl chlorides, a precursor step for benzoic acid derivatives .

Q. How can purity and structural integrity be confirmed for this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., nitro group at C4, fluorine at C5). For example, a deshielded carboxylic proton appears at δ 12–14 ppm .

- Chromatography : HPLC with UV detection (λ ~254 nm) identifies impurities. Retention time comparison against standards ensures purity .

- Elemental Analysis : Verify C, H, N, F percentages (±0.3% deviation from theoretical values) .

Advanced Research Questions

Q. How do electronic effects of substituents (fluoro, nitro, methyl) influence reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer :

- Nitro Group : Strong electron-withdrawing meta-director activates the ring for SNAr at C4. Computational studies (DFT) show reduced electron density at C4 due to resonance withdrawal .

- Fluorine : Ortho/para-directing but deactivating. Steric hindrance from the methyl group (C2) may slow substitution at adjacent positions.

- Case Study : demonstrates that 2-fluoro-5-nitrobenzoic acid undergoes SNAr with 2-aminophenols to form oxazepines, highlighting nitro’s role in activating C5 for nucleophilic attack .

Q. How can contradictory data on reaction selectivity in similar nitro-fluoro benzoic acids be resolved?

- Methodological Answer :

- Controlled Replication : Reproduce experiments under identical conditions (e.g., solvent, catalyst) to isolate variables. notes varying product distributions when switching from thionyl chloride to oxalyl dichloride .

- Kinetic vs. Thermodynamic Control : Monitor reaction progression (e.g., via in-situ IR). Lower temperatures (0–20°C) favor kinetic products, while prolonged heating shifts equilibrium .

- Byproduct Analysis : LC-MS identifies intermediates (e.g., dehalogenated or decarboxylated species) that may explain discrepancies .

Methodological Challenges

Q. What strategies optimize crystallization of this compound given its solubility profile?

- Methodological Answer :

- Solvent Pairing : Use ethanol/water mixtures for gradual solubility reduction. reports solubility in chloroform and ethanol, suggesting anti-solvents like hexane for precipitation .

- Temperature Gradient : Cool hot saturated solutions slowly (1–2°C/min) to form larger crystals.

- Additives : Trace acetic acid can suppress zwitterionic forms, improving crystal lattice formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.